molecular formula C10H15BrN2 B1510917 N-((5-bromopyridin-3-yl)methyl)butan-2-amine CAS No. 1183693-62-0

N-((5-bromopyridin-3-yl)methyl)butan-2-amine

Cat. No.: B1510917
CAS No.: 1183693-62-0
M. Wt: 243.14 g/mol
InChI Key: XBDBMSSBBKPYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-bromopyridin-3-yl)methyl)butan-2-amine is a chemical compound that features a bromopyridine ring attached to a butan-2-amine group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromopyridine-3-carbaldehyde and butan-2-amine.

  • Reaction Conditions: The reaction involves a reductive amination process where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form N-((5-bromopyridin-3-yl)methyl)butan-2-one.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophiles such as sodium azide or potassium iodide can be used for substitution reactions.

Major Products Formed:

  • Oxidation: N-((5-bromopyridin-3-yl)methyl)butan-2-one

  • Reduction: this compound (reduced form)

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which N-((5-bromopyridin-3-yl)methyl)butan-2-amine exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being targeted.

Comparison with Similar Compounds

  • 5-Bromopyridine-3-carbaldehyde

  • Butan-2-amine

  • N-((5-bromopyridin-3-yl)methyl)benzene

Uniqueness: N-((5-bromopyridin-3-yl)methyl)butan-2-amine is unique due to its combination of a bromopyridine ring and a butan-2-amine group, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-8(2)13-6-9-4-10(11)7-12-5-9/h4-5,7-8,13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBMSSBBKPYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734095
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183693-62-0
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-bromopyridin-3-yl)methyl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
N-((5-bromopyridin-3-yl)methyl)butan-2-amine
Reactant of Route 3
Reactant of Route 3
N-((5-bromopyridin-3-yl)methyl)butan-2-amine
Reactant of Route 4
Reactant of Route 4
N-((5-bromopyridin-3-yl)methyl)butan-2-amine
Reactant of Route 5
Reactant of Route 5
N-((5-bromopyridin-3-yl)methyl)butan-2-amine
Reactant of Route 6
Reactant of Route 6
N-((5-bromopyridin-3-yl)methyl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.